molecular formula C16H16N2O2 B5756110 N-[3-(acetylamino)phenyl]-2-phenylacetamide

N-[3-(acetylamino)phenyl]-2-phenylacetamide

Cat. No. B5756110
M. Wt: 268.31 g/mol
InChI Key: GAMLIKRNAUQWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-phenylacetamide, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of NAPA is not fully understood. However, it is believed to act on multiple targets in the body, including the central nervous system and the immune system. It has been shown to modulate the activity of various neurotransmitters and receptors, such as GABA and glutamate, which play a crucial role in the regulation of neuronal activity. NAPA has also been found to inhibit the production of pro-inflammatory cytokines and enhance the activity of natural killer cells, which are important components of the immune system.
Biochemical and Physiological Effects:
NAPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, NAPA has been shown to enhance the efficacy of chemotherapy drugs and reduce the toxicity associated with their use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAPA in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and physiological processes. Additionally, NAPA has been extensively studied, and its synthesis method is well-established, making it readily available for research purposes. However, one of the limitations of using NAPA is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for NAPA research. One area of interest is the development of novel NAPA derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of NAPA in combination with other drugs to enhance their therapeutic effects. Additionally, the role of NAPA in modulating the immune system and its potential use in immunotherapy for cancer treatment is an exciting area of research. Finally, the development of NAPA-based diagnostic tools for the early detection of diseases is an emerging area of research that holds great promise.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-2-phenylacetamide is a versatile chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of biological activities, well-established synthesis method, and extensive research make it an attractive compound for studying various diseases and physiological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of NAPA.

Synthesis Methods

The synthesis of NAPA involves the reaction of 2-phenylacetic acid with acetic anhydride and aniline in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. The synthesis of NAPA has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

NAPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has been studied for its potential use in the treatment of various diseases, including epilepsy, Alzheimer's disease, and cancer. NAPA has also been investigated for its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(19)17-14-8-5-9-15(11-14)18-16(20)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMLIKRNAUQWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2-phenylacetamide

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